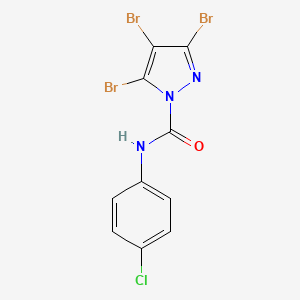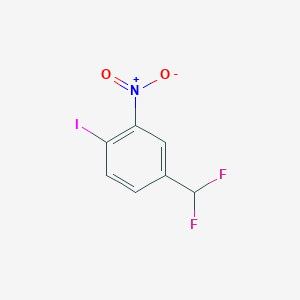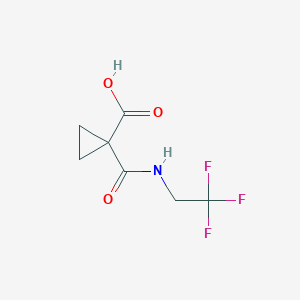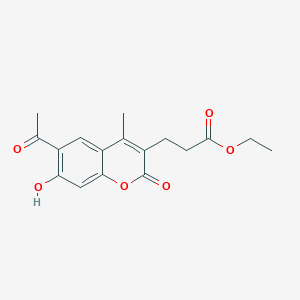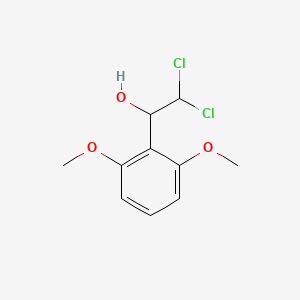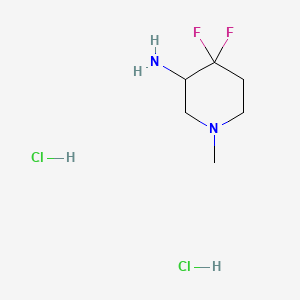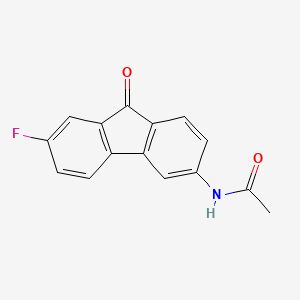
6-Chloro-2-fluoro-3-(methylthio)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-fluoro-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6ClFOS It is a derivative of benzaldehyde, characterized by the presence of chloro, fluoro, and methylthio substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-3-(methylthio)benzaldehyde typically involves multi-step organic reactions. One common method includes the chlorination and fluorination of a benzaldehyde derivative, followed by the introduction of a methylthio group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing optimized reaction conditions to maximize yield and purity. These processes often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-3-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogen exchange or introduction of other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen exchange using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
6-Chloro-2-fluoro-3-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of chloro, fluoro, and methylthio groups can influence the compound’s reactivity and binding affinity to different substrates, affecting its overall activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Another fluorinated benzaldehyde derivative with different substituents.
2-Chloro-6-fluorobenzaldehyde: Lacks the methylthio group but shares chloro and fluoro substituents.
Uniqueness
6-Chloro-2-fluoro-3-(methylthio)benzaldehyde is unique due to the specific combination of chloro, fluoro, and methylthio groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C8H6ClFOS |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
6-chloro-2-fluoro-3-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFOS/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 |
InChI Key |
GAWQMBFDYZSMNE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(C=C1)Cl)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


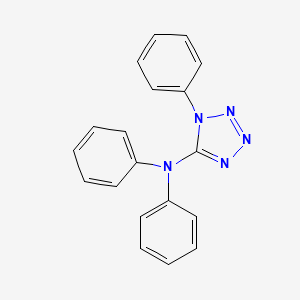
![(4,7-Dioxaspiro[2.5]octan-5-yl)methanol](/img/structure/B14015286.png)
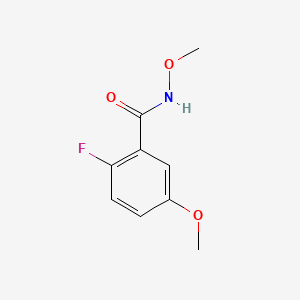

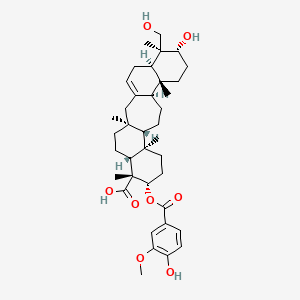

![6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione](/img/structure/B14015330.png)
